1-Fluoro-4-nitronaphthalene
Overview
Description
1-Fluoro-4-nitronaphthalene is an organic compound with the molecular formula C10H6FNO2. It is a derivative of naphthalene, where a fluorine atom is substituted at the first position and a nitro group at the fourth position. This compound is a yellow to orange crystalline solid and is known for its non-polar nature. It is typically insoluble in water but soluble in organic solvents such as ethers, chlorinated hydrocarbons, and ketones .
Preparation Methods
The synthesis of 1-Fluoro-4-nitronaphthalene can be achieved through a modified Schiemann reaction. The process involves the diazotization of the corresponding nitroamine fluoborate salts in tetrahydrofuran, followed by the decomposition of the diazonium fluoborate salts . The reaction conditions typically include:
Diazotization Reaction: Mixing hydrochloric acid and naphthylamine, followed by the addition of sodium nitrite at low temperatures to form a diazonium salt solution.
Substitution Reaction: Adding fluoroboric acid to the diazonium salt solution, followed by filtration and drying to obtain the diazonium salt fluoroborate double salt.
Thermal Decomposition: Decomposing the dried diazonium salt fluoroborate double salt using hot air to obtain 1-fluoronaphthalene.
Purification: Washing the 1-fluoronaphthalene solution with water, neutralizing with soda ash, and separating the oil layer by filtration.
Chemical Reactions Analysis
1-Fluoro-4-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen in the presence of catalysts like palladium on carbon.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. Major products formed from these reactions include amines and substituted naphthalenes.
Scientific Research Applications
1-Fluoro-4-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Fluoro-4-nitronaphthalene primarily involves its ability to undergo reductive transformations. The nitro group can be selectively reduced to an amine group, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific derivatives and their applications .
Comparison with Similar Compounds
1-Fluoro-4-nitronaphthalene can be compared with other similar compounds such as:
- 1-Fluoro-2-nitronaphthalene
- 2-Fluoro-1-nitronaphthalene
- 4-Fluoronitrobenzene
These compounds share similar structural features but differ in the position of the fluorine and nitro groups. The unique positioning of these groups in this compound imparts distinct chemical and physical properties, making it suitable for specific applications .
Properties
IUPAC Name |
1-fluoro-4-nitronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDSBUCGMJBTNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294139 | |
Record name | 1-fluoro-4-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
341-92-4 | |
Record name | 341-92-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94705 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-fluoro-4-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Fluoro-4-nitronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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